molecular formula C8H6ClF B7972256 4-Chloro-2-ethenyl-1-fluorobenzene

4-Chloro-2-ethenyl-1-fluorobenzene

Cat. No.: B7972256
M. Wt: 156.58 g/mol
InChI Key: HQYRGPPYRLKGFA-UHFFFAOYSA-N
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Description

Its molecular formula is C₈H₅ClF, with a calculated molecular weight of 158.58 g/mol. This compound could serve as a monomer for specialty polymers or an intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

4-chloro-2-ethenyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYRGPPYRLKGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethenyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-ethenyl-1-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethenyl-1-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Chloro-2-ethenyl-1-fluorobenzaldehyde or 4-chloro-2-ethenyl-1-fluorobenzoic acid.

    Reduction: 4-Chloro-2-ethyl-1-fluorobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-ethenyl-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethenyl-1-fluorobenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-withdrawing groups, such as chlorine and fluorine, influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural differences among 4-chloro-2-ethenyl-1-fluorobenzene and analogous compounds include:

  • Substituent positions and functional groups: The target compound’s ethenyl group contrasts with phenoxy, ester, or alkyl chains in analogs.

Physical and Chemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound (hypothetical) C₈H₅ClF 158.58 Ethenyl, chloro, fluoro High volatility, reactive ethenyl group
1-Chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene (1096309-52-2) C₁₅H₁₃Cl₂FO 309.17 Chloromethyl, ethyl, phenoxy Low volatility; dual Cl atoms enhance polarity
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate (524042-93-1) C₁₇H₁₅FO₃ 298.30 Ester, ketone, fluorobenzoate Hydrolyzable ester; moderate solubility
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (3312-04-7) C₁₆H₁₅ClF₂ 280.74 Chlorobutyl, bis(fluorophenyl) Lipophilic; potential surfactant properties

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